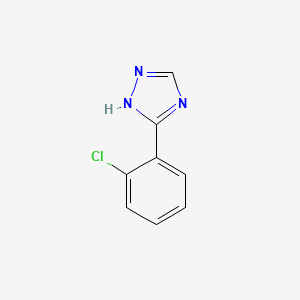

5-(2-chlorophenyl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-chlorophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis and π-Hole Tetrel Bonding Interactions : A study reported the synthesis and characterization of triazole derivatives, showcasing how substituents influence the nucleophilic/electrophilic nature of groups and the interaction energy of tetrel bonds, which are relevant for developing materials with specific electronic properties (Ahmed et al., 2020).

- X-ray Crystallography of Triazole Derivatives : Another research focused on the single-crystal X-ray structure determination of a triazole compound, revealing its molecular configuration and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications (Yeo, Azizan, & Tiekink, 2019).

Interaction with Biological Macromolecules

- Binding to Biomacromolecules : Research on two new 1,2,3-triazole derivatives demonstrated their strong interactions with human serum albumin, bovine hemoglobin, and DNA, suggesting potential for drug design due to significant binding constants and the influence on the microenvironment of amino acids residues (Liu et al., 2020).

Antimicrobial Activities

- Antimicrobial Properties : A study synthesized new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-Triazolo nucleus, showing significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Purohit et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJUBANPLITKPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427901 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56015-92-0 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.